molecular formula C9H6FN B1619788 3-Fluoroisoquinoline CAS No. 396-29-2

3-Fluoroisoquinoline

Cat. No.: B1619788
CAS No.: 396-29-2
M. Wt: 147.15 g/mol
InChI Key: DTWZAGQENHHNKG-UHFFFAOYSA-N
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Description

3-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline itself is a structural isomer of quinoline and contains a nitrogen atom within its heteroaromatic ring system.

Biochemical Analysis

Biochemical Properties

3-Fluoroisoquinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure can influence the compound’s reactivity and binding affinity. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . Additionally, it can interact with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream biological processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can result in altered cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, this compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental conditions, such as high temperatures or extreme pH, can lead to the breakdown of the compound and a reduction in its biological activity. In vivo studies have also indicated that the long-term effects of this compound on cellular function can vary, with some cells showing adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with different dosages resulting in varying biological outcomes. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s ability to disrupt critical biochemical processes and induce oxidative stress . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites . These metabolites can further interact with cellular components, potentially leading to oxidative stress and cellular damage. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other central metabolic pathways . This modulation can result in changes in metabolite levels and overall cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, such as albumin, which can facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues can also be influenced by its interactions with transporters, such as the ATP-binding cassette (ABC) transporters .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its target compartments. For instance, this compound can be targeted to the mitochondria through interactions with mitochondrial targeting sequences, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroisoquinoline can be achieved through several methodologies:

    Direct Fluorination: One approach involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Pre-Fluorinated Precursors: Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings.

    Simultaneous Installation:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and the availability of starting materials. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for efficient large-scale production .

Scientific Research Applications

3-Fluoroisoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Fluoroisoquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

3-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWZAGQENHHNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348832
Record name 3-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396-29-2
Record name 3-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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